molecular formula C9H17N5 B13634481 (1-(1-Methylpiperidin-4-yl)-1h-1,2,3-triazol-4-yl)methanamine

(1-(1-Methylpiperidin-4-yl)-1h-1,2,3-triazol-4-yl)methanamine

Cat. No.: B13634481
M. Wt: 195.27 g/mol
InChI Key: CQJMCJXAEBHVDJ-UHFFFAOYSA-N
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Description

(1-(1-Methylpiperidin-4-yl)-1h-1,2,3-triazol-4-yl)methanamine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(1-Methylpiperidin-4-yl)-1h-1,2,3-triazol-4-yl)methanamine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.

    Formation of the Triazole Ring: The triazole ring is usually formed via a click reaction, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.

    Coupling of the Rings: The piperidine and triazole rings are then coupled using appropriate linkers and reaction conditions, such as the use of catalysts and solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, often involving robust purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-(1-Methylpiperidin-4-yl)-1h-1,2,3-triazol-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry

In chemistry, (1-(1-Methylpiperidin-4-yl)-1h-1,2,3-triazol-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is used to study enzyme interactions and receptor binding due to its unique structure. It can act as a ligand in biochemical assays.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (1-(1-Methylpiperidin-4-yl)-1h-1,2,3-triazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1-Methylpiperidin-4-yl)methanamine
  • 1-(1-Methylpiperidin-4-yl)piperidin-4-amine

Uniqueness

Compared to similar compounds, (1-(1-Methylpiperidin-4-yl)-1h-1,2,3-triazol-4-yl)methanamine is unique due to the presence of both the triazole and piperidine rings. This dual-ring structure provides a combination of stability and reactivity, making it suitable for a wide range of applications in different fields.

Properties

Molecular Formula

C9H17N5

Molecular Weight

195.27 g/mol

IUPAC Name

[1-(1-methylpiperidin-4-yl)triazol-4-yl]methanamine

InChI

InChI=1S/C9H17N5/c1-13-4-2-9(3-5-13)14-7-8(6-10)11-12-14/h7,9H,2-6,10H2,1H3

InChI Key

CQJMCJXAEBHVDJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)N2C=C(N=N2)CN

Origin of Product

United States

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